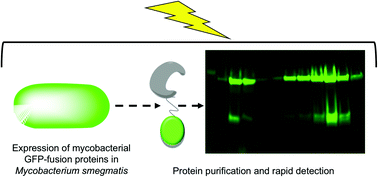A GFP-strategy for efficient recombinant protein overexpression and purification in Mycobacterium smegmatis†
RSC Advances Pub Date: 2018-09-25 DOI: 10.1039/C8RA06237D
Abstract
One of the major obstacles to obtaining a complete structural and functional understanding of proteins encoded by the Mycobacterium tuberculosis (Mtb) pathogen is due to significant difficulties in producing recombinant mycobacterial proteins. Recent advances that have utilised the closely related Mycobacterium smegmatis species as a native host have been effective. Here we have developed a method for the rapid screening of both protein production and purification strategies of mycobacterial proteins in whole M. smegmatis cells following green fluorescent protein (GFP) fluorescence as an indicator. We have adapted the inducible T7-promoter based pYUB1062 shuttle vector by the addition of a tobacco etch virus (TEV) cleavable C-terminal GFP enabling the target protein to be produced as a GFP-fusion with a poly-histidine tag for affinity purification. We illustrate the advantages of a fluorescent monitoring approach with the production and purification of the mycobacterial N-acetylglucosamine-6-phosphate deacetylase (NagA)-GFP fusion protein. The GFP system described here will accelerate the production of mycobacterial proteins that can be used to understand the molecular mechanisms of Mtb proteins and facilitate drug discovery efforts.

Recommended Literature
- [1] Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†
- [2] Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†
- [3] Blurring the line between solution and the gas phase: collision-induced dissociation of hypersolvated lanthanide trications provides insights into solution acidity
- [4] C4–H indole functionalisation: precedent and prospects
- [5] Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†
- [6] Back matter
- [7] Caffeic acid attenuates the autocrine IL-6 in hepatocellular carcinoma via the epigenetic silencing of the NF-κB-IL-6-STAT-3 feedback loop†
- [8] C60 molecules grown on a Si-supported nanoporous supramolecular network: a DFT study
- [9] Cage carbon-substitute does matter for aggregation-induced emission features of o-carborane-functionalized anthracene triads†
- [10] Boron–oxygen luminescence centres in boron–nitrogen systems†









